

A Comparative Study: 4-Methylcycloheptan-1-ol and 4-Methylcyclohexanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical and physical properties of **4-Methylcycloheptan-1-ol** and **4-**methylcyclohexanol. While **4-**methylcyclohexanol is a well-characterized compound, experimental data for **4-Methylcycloheptan-1-ol** is less readily available. This guide addresses this gap by presenting the existing data and providing detailed experimental protocols for the synthesis and characterization of **4-Methylcycloheptan-1-ol**, enabling a comprehensive, data-driven comparison.

Comparative Data Summary

The following table summarizes the known and computed physical and chemical properties of **4-Methylcycloheptan-1-ol** and 4-methylcyclohexanol. This allows for a direct comparison of their key characteristics.



Property	4-Methylcycloheptan-1-ol	4-Methylcyclohexanol
Molecular Formula	C8H16O[1]	C7H14O[2]
Molecular Weight	128.21 g/mol [1]	114.19 g/mol [2]
Boiling Point	Not experimentally determined	171-173 °C[2]
Melting Point	Not experimentally determined	-9.2 °C (cis-isomer)[3]
Density	Not experimentally determined	0.914 g/mL at 25 °C[2]
CAS Number	90200-61-6[1]	589-91-3[2]
Appearance		Colorless liquid[3]
Solubility in Water		Poor[3]
Computed LogP	2.1[1]	1.79[3]

Synthesis and Experimental Protocols

A robust comparative study necessitates the synthesis and thorough characterization of **4-Methylcycloheptan-1-ol**. Below are detailed experimental protocols for its synthesis via the reduction of 4-methylcycloheptanone, followed by standard procedures for determining its key physical and spectroscopic properties. These same characterization protocols can be applied to 4-methylcyclohexanol for a direct and controlled comparison.

Proposed Synthesis of 4-Methylcycloheptan-1-ol

The synthesis of **4-Methylcycloheptan-1-ol** can be achieved through the reduction of its corresponding ketone, 4-methylcycloheptanone.

Reaction:

Materials:

- 4-methylcycloheptanone
- Sodium borohydride (NaBH₄)



- Ethanol (EtOH)
- Water
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- · Round-bottom flask
- · Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 4-methylcycloheptanone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- · Cool the solution in an ice bath.
- Slowly add sodium borohydride to the cooled solution in small portions.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
- · Quench the reaction by slowly adding water.
- Remove the ethanol using a rotary evaporator.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.



- Filter and concentrate the solution under reduced pressure to yield crude 4-Methylcycloheptan-1-ol.
- · Purify the product by distillation.

Characterization Protocols

The boiling point is a crucial physical property for characterizing and assessing the purity of a liquid.

Apparatus:

- Thiele tube or other heating apparatus
- Thermometer
- · Small test tube
- Capillary tube (sealed at one end)
- Mineral oil or other suitable heating bath liquid

Procedure:

- Place a small amount of the purified alcohol into the small test tube.
- Invert the sealed capillary tube and place it into the test tube containing the alcohol.
- Attach the test tube to the thermometer and immerse it in the heating bath.
- Heat the bath slowly and observe the capillary tube.
- The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized alcohol.

Sample Preparation:



- Dissolve a small amount of the purified alcohol in a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

 Acquire the spectrum and analyze the chemical shifts, integration, and splitting patterns to confirm the presence of protons in different chemical environments. Key signals to observe include the proton on the carbon bearing the hydroxyl group and the methyl group protons.

¹³C NMR Spectroscopy:

 Acquire the spectrum to identify the number of unique carbon atoms. The chemical shift of the carbon attached to the hydroxyl group will be a key diagnostic peak.

IR spectroscopy is used to identify the presence of the hydroxyl functional group.

Sample Preparation:

• For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

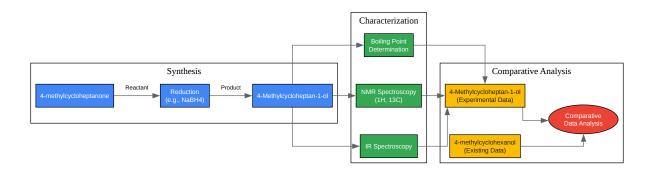
Analysis:

• The key feature to identify is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.[4]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative study of **4-Methylcycloheptan-1-ol** and **4-methylcyclohexanol**, from synthesis to data analysis.





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